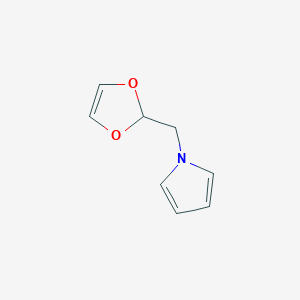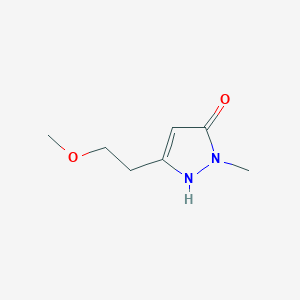
2,2-Dimethylazetidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azetidine family, which is known for its significant ring strain due to the small ring size. The presence of the carboxylic acid group adds to its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylazetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. Another method involves the cyclization of amino alcohols with excellent stereoselectivities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity. The scalability of these methods makes them suitable for industrial applications.
化学反应分析
Types of Reactions
2,2-Dimethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized azetidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2-Dimethylazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2,2-Dimethylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the specific target and reaction conditions .
相似化合物的比较
2,2-Dimethylazetidine-3-carboxylic acid can be compared with other similar compounds, such as aziridine-2-carboxylic acid and other azetidine derivatives:
Aziridine-2-carboxylic acid: This compound has a three-membered ring, making it even more strained and reactive compared to azetidines.
Other Azetidine Derivatives: These include various substituted azetidines that differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
2,2-dimethylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(3-7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |
InChI 键 |
LMBSZWIYUKKBJT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CN1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


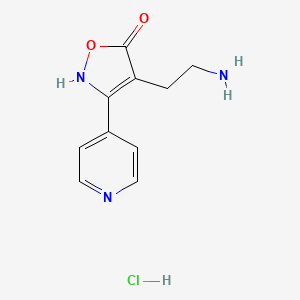
![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)
![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)
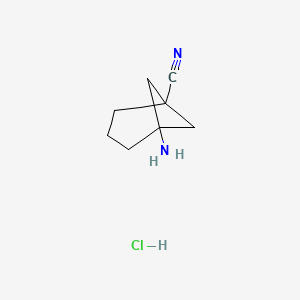
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
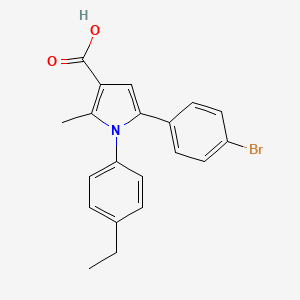
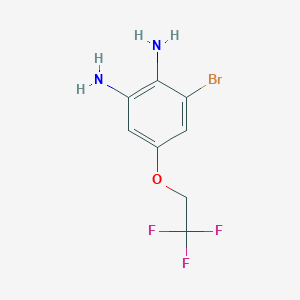
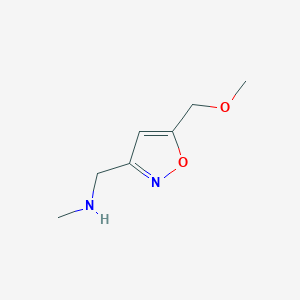
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)
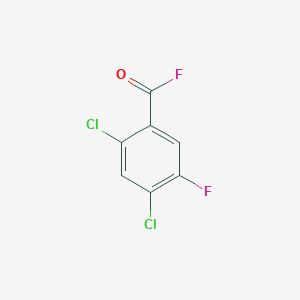
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)
